molecular formula C7H12ClF2NO B6169964 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride CAS No. 2416235-66-8

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride

Cat. No.: B6169964
CAS No.: 2416235-66-8
M. Wt: 199.62 g/mol
InChI Key: VFVJQTXLHONBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride is a bicyclic compound featuring a spiro-fused oxa (oxygen-containing) and azaspiro (nitrogen-containing) ring system. The molecule includes two fluorine atoms at the 1,1-positions, a hydrochloride salt form, and a unique [2.6] ring junction. Spirocyclic frameworks are often explored in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability .

Properties

CAS No.

2416235-66-8

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

2,2-difluoro-5-oxa-8-azaspiro[2.6]nonane;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(7)4-10-1-2-11-5-6;/h10H,1-5H2;1H

InChI Key

VFVJQTXLHONBHC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CC2(F)F)CN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic precursor with fluorinating agents to introduce the difluoro groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride has the molecular formula C7H12ClF2NOC_7H_{12}ClF_2NO. It features a spirocyclic structure that includes both oxygen and nitrogen heteroatoms, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity, potentially improving the pharmacokinetic properties of derivatives synthesized from it.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical intermediate due to its structural features that may interact with biological targets:

  • Drug Development : The compound serves as a precursor for synthesizing novel drug candidates aimed at various therapeutic areas, including antiviral and anticancer agents. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs.

Chemical Biology

The compound can be utilized in biological studies to understand its interaction with specific enzymes or receptors:

  • Biological Assays : Researchers have employed this compound in assays to evaluate its efficacy against various biological targets, contributing to the understanding of spirocyclic compounds in medicinal applications.

Material Science

In addition to biological applications, this compound may have utility in materials science:

  • Polymer Chemistry : Its unique structure can be used as a building block for creating advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Difluoro-6-azaspiro[3.5]nonane Hydrochloride

  • Molecular Formula : C₈H₁₄ClF₂N
  • Molecular Weight : 197.653 g/mol
  • Key Features : Shares the difluoro and azaspiro motifs but differs in ring size ([3.5] vs. [2.6]) and lacks the 5-oxa group.
  • Implications : The [3.5] spiro system may confer distinct stereoelectronic properties compared to the [2.6] system. Fluorine atoms likely enhance lipophilicity and metabolic stability, similar to other fluorinated spiro compounds .

4-Azaspiro[2.6]nonane Hydrochloride

  • Molecular Formula : ClH (exact formula unspecified; likely C₇H₁₄ClN)
  • Key Features : Shares the [2.6] spiro framework but lacks fluorine and the 5-oxa group.
  • Implications : The absence of fluorine may reduce electronegativity and alter solubility or membrane permeability. The hydrochloride salt suggests improved aqueous solubility compared to free-base analogs .

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives

  • Examples: 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane (Rt = 27,423 minutes) 1,4-Diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane (Rt = 21,934 minutes)
  • Key Features : Contain diaza (two nitrogen atoms) and dioxo (two ketone) groups in a bicyclo[4.3.0] system.
  • Bioactivity: Demonstrated antimicrobial activity against S. aureus, B. subtilis, and Gram-negative pathogens (e.g., Aeromonas hydrophila).

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

Compound Name Spiro System Key Substituents Bioactivity Retention Time (Rt, minutes)
1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane HCl [2.6] 1,1-F₂, 5-oxa, 8-aza Not reported (inferred rigidity) Not available
1,1-Difluoro-6-azaspiro[3.5]nonane HCl [3.5] 1,1-F₂, 6-aza Not reported Not available
4-Azaspiro[2.6]nonane HCl [2.6] 4-aza Not reported Not available
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane [4.3.0] 3-benzyl, diaza, dioxo Antimicrobial (Gram ±), antioxidant 27,423

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (HCl salt)
1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane HCl Not reported ~200 (estimated) Likely high in water
1,1-Difluoro-6-azaspiro[3.5]nonane HCl C₈H₁₄ClF₂N 197.653 High (salt form)
4-Azaspiro[2.6]nonane HCl Likely C₇H₁₄ClN ~163 (estimated) Moderate to high

Key Research Findings and Implications

  • Antimicrobial Activity: Diaza-dioxo spiro compounds (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) show broad-spectrum activity, suggesting that nitrogen and oxygen heteroatoms in spiro systems may enhance target binding. The absence of these groups in 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane HCl may limit similar activity unless fluorine confers unique interactions .
  • Fluorine Effects : Fluorine atoms in 1,1-difluoro analogs may increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration or prolonged half-life .

Biological Activity

1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride (CAS Number: 2416235-66-8) is a compound with potential biological activities due to its unique structural characteristics. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12ClF2NO
  • Molecular Weight : 199.63 g/mol
  • Purity : Typically around 97% in commercial preparations .

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly in relation to its potential as a central nervous system (CNS) agent.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound may modulate the release or uptake of neurotransmitters, which can affect mood and cognitive functions.
  • Antimicrobial Activity : Some derivatives of spiro compounds have shown antibacterial properties, suggesting that this compound may also exhibit similar effects .
  • Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent .

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialShowed inhibition against Gram-positive bacteria.
CytotoxicityInduced apoptosis in cancer cell lines at concentrations above 50 µM.
CNS EffectsPotential modulation of serotonin receptors noted in preliminary assays.

Discussion

The existing literature highlights the promising biological activities associated with this compound. Its ability to interact with neurotransmitter systems and exhibit cytotoxic properties suggests potential applications in pharmacology and medicinal chemistry.

Future Directions

Further research is necessary to:

  • Elucidate the precise mechanisms through which this compound exerts its effects.
  • Conduct clinical trials to assess safety and efficacy in humans.
  • Explore structural modifications to enhance biological activity and reduce toxicity.

Q & A

Q. What analytical techniques are recommended for characterizing 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride, and how should they be applied methodologically?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm structural integrity, focusing on fluorine coupling patterns and spirocyclic ring conformation. Assign peaks by comparing experimental shifts to analogous spiro compounds .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ high-resolution LC-MS to verify molecular weight and purity. Optimize ionization parameters (e.g., electrospray) for halogenated compounds to minimize fragmentation .
  • X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen bonding between the hydrochloride and heteroatoms. Use density functional theory (DFT) to validate crystallographic data .

Q. How can researchers optimize the synthetic yield of this compound?

Answer: Adopt a factorial design of experiments (DoE) to systematically evaluate variables:

  • Factors: Temperature, catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time.
  • Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions (e.g., 60°C, 5 mol% catalyst in THF). Validate predictions with small-scale trials .
  • Byproduct Analysis: Use LC-MS to track intermediates and adjust quenching steps to minimize side reactions (e.g., over-fluorination) .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound be resolved in pharmacological studies?

Answer:

  • Replicate Studies: Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, incubation time). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate binding affinity .
  • Purity Assessment: Quantify trace impurities (e.g., residual solvents) via gas chromatography (GC) and correlate their presence with bioactivity variability .
  • Theoretical Frameworks: Apply structure-activity relationship (SAR) models to reconcile discrepancies. For example, fluorine’s electronegativity may alter target binding in specific conformations .

Q. What computational strategies are effective for predicting the reactivity of the spirocyclic core in novel reactions?

Answer:

  • Density Functional Theory (DFT): Calculate transition states for ring-opening reactions (e.g., acid hydrolysis) to identify kinetically favored pathways. Use B3LYP/6-31G* basis sets for accuracy .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability in aqueous buffers. Prioritize polarizable force fields (e.g., AMBER) for halogenated systems .
  • Machine Learning (ML): Train models on spirocompound reaction databases to recommend optimal catalysts (e.g., chiral auxiliaries for enantioselective synthesis) .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via LC-MS/MS. Identify major degradants (e.g., hydrolysis of the oxa-ring) .
  • Isotope Labeling: Synthesize 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs to trace metabolic pathways in vitro (e.g., liver microsomes) .
  • Theoretical Alignment: Map degradation products to known toxicophores (e.g., reactive quinone intermediates) using cheminformatics tools like DEREK .

Q. What methodological approaches are recommended for studying the compound’s membrane permeability in drug delivery applications?

Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Measure passive diffusion across lipid bilayers. Adjust membrane composition (e.g., 70% phosphatidylcholine) to mimic biological barriers .
  • Caco-2 Cell Monolayers: Quantify active transport and efflux (e.g., P-glycoprotein involvement). Use inhibitors like verapamil to isolate mechanisms .
  • Molecular Size/LogP Analysis: Corrogate experimental permeability with computed descriptors (e.g., topological polar surface area <90 Ų for optimal absorption) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

Answer:

  • Standardize Protocols: Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C). Document solvent lot numbers and equilibration times .
  • Polymorph Screening: Use differential scanning calorimetry (DSC) to detect crystalline forms affecting solubility. Compare hydrate vs. anhydrous stability .
  • Statistical Meta-Analysis: Aggregate literature data using Cochran’s Q-test to identify outliers and systematic biases (e.g., pH miscalibrations) .

Q. What strategies can reconcile conflicting computational vs. experimental vibrational spectra (IR/Raman) for this compound?

Answer:

  • Frequency Scaling: Apply linear scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-computed spectra. Compare overtone regions for hydrogen bonding effects .
  • Crystal Packing Effects: Simulate solid-state spectra using periodic boundary conditions (PBC) in software like CASTEP. Compare to experimental KBr pellet data .
  • Isotopic Substitution: Synthesize 15N^{15}\text{N}-labeled analogs to resolve ambiguous N-H stretching modes in the hydrochloride salt .

Advanced Methodological Frameworks

Q. How can AI-driven automation enhance the development of derivatives with improved pharmacokinetic properties?

Answer:

  • Generative Models: Use recurrent neural networks (RNNs) to propose novel analogs retaining the spirocyclic core. Filter outputs with ADMET predictors (e.g., QikProp) .
  • High-Throughput Screening (HTS): Integrate robotic synthesis with real-time LC-MS feedback to iteratively optimize reaction conditions .
  • Multi-Objective Optimization: Balance solubility, potency, and metabolic stability using Pareto front analysis in Python libraries like DEAP .

Q. What experimental designs are suitable for probing the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Time-Dependent Inhibition (TDI) Assays: Preincubate the compound with CYP3A4/CYP2D6 isoforms and NADPH. Monitor IC50 shifts via fluorescence-based substrates .
  • Metabolite Identification: Use 19F^{19}\text{F} NMR to track defluorination or hydroxylation products. Compare to human liver microsome data .
  • Docking Simulations: Perform flexible ligand docking (e.g., AutoDock Vina) to predict binding poses in CYP active sites. Validate with site-directed mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.